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Compound of Interest

Compound Name:
2-(Cyclohexylthio)-5-

nitrobenzaldehyde

Cat. No.: B062741 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2-(Cyclohexylthio)-5-
nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-
(Cyclohexylthio)-5-nitrobenzaldehyde (CAS No. 175278-46-3). As a substituted

nitrobenzaldehyde, this compound represents a valuable scaffold in medicinal chemistry and

organic synthesis, possessing functional groups amenable to a wide array of chemical

transformations. This document moves beyond basic identification to detail the multi-technique

analytical workflow required for unambiguous structural elucidation and characterization. We

will explore the theoretical underpinnings and practical application of X-ray crystallography,

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy in defining its molecular architecture. The causality behind experimental choices

is explained, providing field-proven insights for professionals engaged in the design and

synthesis of novel therapeutic agents.

Introduction: A Scaffold of Potential
Substituted benzaldehydes are foundational building blocks in the synthesis of complex organic

molecules.[1] The title compound, 2-(Cyclohexylthio)-5-nitrobenzaldehyde, is of particular
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interest due to its unique combination of functional groups. The presence of an electron-

withdrawing nitro group (-NO₂) and a reactive aldehyde group (-CHO) makes it a valuable

precursor for constructing diverse, pharmacologically active scaffolds.[2][3] The introduction of

a bulky, lipophilic cyclohexylthio moiety at the ortho position introduces specific steric and

electronic properties that can be exploited in rational drug design. Thioethers themselves are

crucial in various biological and pharmaceutical applications.[4]

Understanding the precise three-dimensional structure, electronic distribution, and functional

group interplay of this molecule is paramount for predicting its reactivity, designing derivatives,

and elucidating potential structure-activity relationships (SAR). This guide serves as a self-

validating framework for the analytical chemist, outlining the necessary steps to confirm the

identity and purity of this compound with a high degree of scientific rigor.

Core Physicochemical Properties
A foundational step in any analysis is the compilation of the molecule's basic chemical

identifiers and properties. This data serves as the primary reference against which all

subsequent experimental data will be validated.

Property Value Source

IUPAC Name
2-(cyclohexylsulfanyl)-5-

nitrobenzaldehyde
[5]

CAS Number 175278-46-3 [6][7]

Molecular Formula C₁₃H₁₅NO₃S [6][7]

Molecular Weight 265.33 g/mol [5][6]

InChI Key
KKPVOEAECFNQNB-

UHFFFAOYSA-N
[6]

Plausible Synthetic Pathway
While numerous synthetic routes can be envisioned, a highly plausible and efficient method for

preparing 2-(Cyclohexylthio)-5-nitrobenzaldehyde is via a nucleophilic aromatic substitution

(SₙAr) reaction. This approach is chosen for its reliability and the commercial availability of the
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starting materials. The electron-withdrawing nature of the nitro and aldehyde groups activates

the aromatic ring towards nucleophilic attack, making the ortho-positioned halogen an excellent

leaving group.

Reactants Reaction Conditions

2-Chloro-5-nitrobenzaldehyde

SₙAr Reaction

Cyclohexanethiol Base (e.g., K₂CO₃) Solvent (e.g., DMF)

2-(Cyclohexylthio)-5-nitrobenzaldehyde

Nucleophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via SₙAr reaction.

Experimental Protocol: Synthesis
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-

nitrobenzaldehyde (1.0 equiv.) and a polar aprotic solvent such as N,N-Dimethylformamide

(DMF).

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the

mixture.

Nucleophile Addition: Slowly add cyclohexanethiol (1.1 equiv.) to the stirring suspension.

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b062741?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Upon completion, cool the reaction mixture, pour it into ice water, and extract the

product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Molecular Structure Elucidation: A Multi-Technique
Approach
Confirming the molecular structure requires a coordinated analytical approach where each

technique provides a unique and complementary piece of the structural puzzle. This workflow

ensures a robust and verifiable characterization.

Synthesized Compound

Mass Spectrometry (MS)
Confirms MW & Formula

Infrared (IR) Spectroscopy
Identifies Functional Groups

NMR Spectroscopy
Maps C-H Framework

X-ray Crystallography
Defines 3D GeometryIf single crystal available

Confirmed Molecular Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Molecular structure of 2-(Cyclohexylthio)-5-
nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062741#molecular-structure-of-2-cyclohexylthio-5-
nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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